Imipramine pamoate Imipramine pamoate Imipramine Pamoate is the pamoate salt of imipramine, a synthetic dibenzazepine derivative with anti-depressant activity. Imipramine pamoate, a tricyclic antidepressant (TCA) potentiates the activity of adrenergic synapses by blocking the re-uptake of norepinephrine and serotonin, thereby preventing their degradation and increasing their availability. This drug also has antimuscarinic and anti-histamine properties, which contribute to its side effects.
The prototypical tricyclic antidepressant. It has been used in major depression, dysthymia, bipolar depression, attention-deficit disorders, agoraphobia, and panic disorders. It has less sedative effect than some other members of this therapeutic group.
See also: Imipramine (has active moiety).
Brand Name: Vulcanchem
CAS No.: 10075-24-8
VCID: VC21338309
InChI: InChI=1S/C23H16O6.2C19H24N2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6,8-11H,7,12-15H2,1-2H3
SMILES: CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Molecular Formula: C61H64N4O6
Molecular Weight: 949.2 g/mol

Imipramine pamoate

CAS No.: 10075-24-8

Cat. No.: VC21338309

Molecular Formula: C61H64N4O6

Molecular Weight: 949.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Imipramine pamoate - 10075-24-8

CAS No. 10075-24-8
Molecular Formula C61H64N4O6
Molecular Weight 949.2 g/mol
IUPAC Name 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine
Standard InChI InChI=1S/C23H16O6.2C19H24N2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6,8-11H,7,12-15H2,1-2H3
Standard InChI Key BPQZYOJIXDMZSX-UHFFFAOYSA-N
SMILES CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Canonical SMILES CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Appearance Solid

Chemical Properties and Structure

Imipramine pamoate possesses distinct chemical properties that differentiate it from other formulations of imipramine. This salt form combines the base imipramine molecule with pamoic acid to create a compound with unique physicochemical characteristics.

Chemical Composition

Imipramine pamoate has a chemical formula of C42H40N2O6, combining the structure of imipramine (C19H24N2) with pamoic acid . The molecular weight averages 668.7768, with a monoisotopic weight of 668.288637022 . This salt formulation retains the tricyclic ring system characteristic of TCAs, with an alkyl amine substituent on the central ring, but the pamoate component alters its solubility and pharmacokinetic profile.

Identification Parameters

The following table outlines key identification parameters for imipramine pamoate:

ParameterValue
Chemical NameImipramine pamoate
Chemical FormulaC42H40N2O6
Average Molecular Weight668.7768
CAS Number10075-24-8
UNIIMC34P30298
Parent CompoundImipramine
ClassificationTricyclic antidepressant (TCA)

Mechanism of Action

Imipramine pamoate's therapeutic effects derive from multiple pharmacological actions within the central nervous system, primarily involving neurotransmitter regulation.

Secondary Mechanisms

With chronic use, imipramine pamoate also down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors, which further contributes to enhanced serotonergic transmission . Additionally, like other tricyclic antidepressants, imipramine blocks histamine H1 receptors, α1-adrenergic receptors, and muscarinic receptors, accounting for its sedative, hypotensive, and anticholinergic effects respectively .

Clinical Applications

Imipramine pamoate has established efficacy across several psychiatric and non-psychiatric conditions, making it a versatile therapeutic agent.

FDA-Approved Indications

The primary approved indication for imipramine pamoate is the treatment of depression. It is particularly effective for endogenous and involutional depression, as demonstrated in clinical trials . The formulation is designed for use in patients who require maintenance doses exceeding 75 mg daily, allowing for transition from imipramine hydrochloride tablets to the more convenient once-daily pamoate capsules .

Dosage and Administration

Imipramine pamoate offers flexible dosing options, though dosage must be carefully tailored to individual patient needs and clinical response.

Recommended Dosages

The following table summarizes recommended dosage regimens for imipramine pamoate:

Patient CategoryInitial DoseMaximum DoseAdministration
Outpatients75 mg/day200 mg/dayOnce daily at bedtime or divided doses
Inpatients100-150 mg/day300 mg/dayOnce daily at bedtime or divided doses
Adolescents/Elderly25-50 mg/day (as HCl)100 mg/dayOnce daily at bedtime or divided doses

For maintenance doses exceeding 75 mg, patients may be switched from imipramine hydrochloride tablets to imipramine pamoate capsules . This transition takes advantage of the pamoate salt's pharmacokinetic profile, which enables once-daily dosing.

Pharmacokinetics

The pharmacokinetic profile of imipramine pamoate influences its clinical application, particularly regarding dosing frequency and onset of therapeutic effect.

Onset of Action

A significant consideration in clinical practice is that the full antidepressant effects of imipramine pamoate typically require 2-4 weeks to manifest, with some individuals experiencing a longer onset period of up to 8 weeks . This delayed onset necessitates patient education regarding expectations for improvement and continued adherence despite initial lack of symptomatic relief.

Clinical Research and Efficacy

Clinical investigations have demonstrated the therapeutic equivalence of imipramine pamoate to other formulations of imipramine, while highlighting its potential advantages.

Clinical Response Rates

Global assessments from the same study indicated that both formulations demonstrated high response rates. After four weeks of treatment, physician assessments classified 88.9% of patients in both the imipramine pamoate and imipramine hydrochloride groups as showing "excellent" improvement . Patient self-assessments yielded similar results, with comparable rates of improvement between the two treatment groups.

Comparison with Other Forms of Imipramine

Imipramine pamoate possesses distinct advantages compared to other salt forms of imipramine, particularly regarding dosing convenience and patient adherence.

Pharmacokinetic Comparison

While both imipramine pamoate and imipramine hydrochloride contain the same active moiety, the pamoate salt formulation allows for once-daily dosing due to its pharmacokinetic profile . This represents a significant practical advantage in clinical settings, particularly for maintenance treatment of depression.

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